Cas no 2807464-97-5 (2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane)
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- 2807464-97-5
- MFCD34762297
- 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane
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- Inchi: 1S/C9H8BrClO2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2
- InChI Key: LEKCFVXPIUKDDH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1Cl)C1OCCO1
Computed Properties
- Exact Mass: 261.93962g/mol
- Monoisotopic Mass: 261.93962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 18.5Ų
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB609923-1g |
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane; . |
2807464-97-5 | 1g |
€141.70 | 2024-07-19 | ||
| abcr | AB609923-5g |
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane; . |
2807464-97-5 | 5g |
€336.20 | 2024-07-19 | ||
| abcr | AB609923-10g |
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane; . |
2807464-97-5 | 10g |
€533.30 | 2024-07-19 | ||
| abcr | AB609923-25g |
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane; . |
2807464-97-5 | 25g |
€996.20 | 2024-07-19 |
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane Suppliers
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
Additional information on 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane
Introduction to 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane (CAS No. 2807464-97-5)
2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane (CAS No. 2807464-97-5) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique molecular structure, which includes a bromo and chloro substituent on a phenyl ring, as well as a 1,3-dioxolane ring. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The 1,3-dioxolane ring is a cyclic ether with a five-membered ring structure, which is known for its stability and reactivity in organic synthesis. The presence of the bromo and chloro substituents on the phenyl ring adds further complexity to the molecule, influencing its reactivity and potential biological activity. These features make 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane an attractive candidate for use in the development of novel pharmaceuticals and chemical probes.
In the context of pharmaceutical research, 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane has been explored for its potential as a building block in the synthesis of drugs targeting various diseases. Recent studies have highlighted its utility in the development of compounds with anti-cancer properties. For instance, researchers have synthesized derivatives of this compound that exhibit potent cytotoxic activity against various cancer cell lines. These derivatives are being investigated for their potential to overcome drug resistance and improve therapeutic outcomes in cancer treatment.
Beyond cancer research, 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane has also shown promise in the field of neurodegenerative diseases. Studies have demonstrated that certain derivatives of this compound can modulate key signaling pathways involved in neurodegeneration, such as those related to oxidative stress and inflammation. This makes it a potential lead compound for the development of neuroprotective agents.
In addition to its pharmaceutical applications, 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane has been utilized in chemical biology research to develop probes for studying cellular processes. The unique structural features of this compound allow it to be functionalized with various reporter groups, enabling researchers to track its interactions within cells and tissues. This has facilitated the investigation of protein-protein interactions and signaling pathways, providing valuable insights into cellular mechanisms.
The synthesis of 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane typically involves multi-step reactions that include the formation of the 1,3-dioxolane ring and the introduction of the bromo and chloro substituents on the phenyl ring. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for research purposes.
In terms of safety and handling, it is important to note that while 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane is not classified as a hazardous material or controlled substance, proper precautions should be taken during its handling and storage. Researchers should follow standard laboratory safety protocols to ensure safe handling and disposal.
The ongoing research into 2-(3-Bromo-2-chlorophenyl)-1,3-dioxolane highlights its versatility and potential across multiple scientific disciplines. As new applications continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative therapeutic strategies.
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